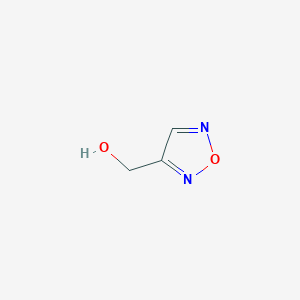

(1,2,5-Oxadiazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-oxadiazol-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRVURUJSZOIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79552-35-5 | |

| Record name | 1,2,5-oxadiazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,5 Oxadiazol 3 Yl Methanol

Strategies for Constructing the 1,2,5-Oxadiazole Ring System with a C-3 Substituent

The formation of the 1,2,5-oxadiazole ring is the cornerstone of synthesizing (1,2,5-Oxadiazol-3-yl)methanol. The chosen synthetic route often dictates the types of substituents that can be incorporated into the final structure.

Cyclodehydration of α-Dioximes and Analogous Precursors

The cyclodehydration of α-dioximes (glyoximes) is a widely utilized and versatile method for the synthesis of 1,2,5-oxadiazoles. thieme-connect.dethieme-connect.com This approach is compatible with a broad range of substituents, including alkyl, aryl, and various functional groups. thieme-connect.de

Traditional methods for the cyclodehydration of α-dioximes employ strong dehydrating agents. Reagents such as acetic anhydride (B1165640), succinic anhydride, and strong acids are effective in promoting the ring closure. thieme-connect.de However, the use of reagents like thionyl chloride can sometimes lead to the formation of 1,2,4-oxadiazoles as byproducts through Beckmann rearrangement. thieme-connect.de For the synthesis of the parent 1,2,5-oxadiazole, melting glyoxime (B48743) with succinic anhydride has been a successful approach. thieme-connect.de

Table 1: Classical Dehydrating Agents for α-Dioxime Cyclodehydration

| Dehydrating Agent | Conditions | Notes |

|---|---|---|

| Acetic Anhydride | Reflux | Commonly used. |

| Succinic Anhydride | Melting | Effective for parent 1,2,5-oxadiazole. |

| Thionyl Chloride | Varies | Can lead to 1,2,4-oxadiazole (B8745197) byproducts. thieme-connect.de |

| Sulfuric Acid | Varies | Strong acid catalyst. researchgate.net |

To overcome the harsh conditions associated with classical dehydrating agents, catalytic methods have been developed. Heating glyoximes with silica (B1680970) gel has been reported to yield 1,2,5-oxadiazoles. thieme-connect.de Similarly, acidic alumina (B75360) has been employed as a catalyst for the synthesis of 1,2,5-oxadiazole N-oxides (furoxans) from α-nitro-ketoximes. researchgate.net These solid-supported catalysts offer advantages such as milder reaction conditions and easier product purification. scirp.orgresearchgate.net The choice of support, such as the alumina to silica ratio, can influence the catalytic activity and the nature of the products formed. whiterose.ac.uk

Table 2: Catalytic Agents for α-Dioxime Cyclodehydration

| Catalyst | Conditions | Product Type |

|---|---|---|

| Silica Gel | Heating | 1,2,5-Oxadiazoles thieme-connect.de |

1,3-Dipolar Cycloaddition Reactions in 1,2,5-Oxadiazole Formation

1,3-Dipolar cycloaddition reactions provide another significant pathway to 1,2,5-oxadiazole derivatives. mdpi.comnih.gov A common strategy involves the dimerization of nitrile oxides, which are often generated in situ. thieme-connect.demdpi.com This method is particularly useful for the synthesis of symmetrically disubstituted 1,2,5-oxadiazole 2-oxides (furoxans). thieme-connect.de The reaction often occurs spontaneously at room temperature. thieme-connect.de However, the cycloaddition of nitrile oxides with nitriles to form 1,2,4-oxadiazoles can be challenging due to the low reactivity of the nitrile triple bond and the competing dimerization of the nitrile oxide. mdpi.com

Nitration and Oxidation Strategies for 1,2,5-Oxadiazole Ring Formation

Nitration and subsequent oxidation reactions are also employed in the synthesis of 1,2,5-oxadiazoles. nih.gov For instance, the reaction of methyl ketones with nitrosating or nitrating agents can lead to the formation of diacyl-1,2,5-oxadiazole 2-oxides. thieme-connect.de This proceeds through the likely formation of nitrolic acid intermediates. thieme-connect.de Various reagents, including nitric acid/sodium nitrite (B80452) or dinitrogen tetroxide, can be used for this transformation. thieme-connect.de Additionally, the oxidation of the amino group in certain precursors can be a key step in forming the oxadiazole ring. acs.org

Ring-Conversion Pathways to 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole ring can also be formed through the rearrangement or conversion of other heterocyclic systems. thieme-connect.denih.gov For example, the Boulton–Katritzky rearrangement of certain 3-heteroallyl-substituted 1,2,5-oxadiazoles can lead to new five-membered heterocycles. thieme-connect.de In some cases, a furoxan ring can rearrange to a furazan (B8792606) (1,2,5-oxadiazole) ring, a transformation that can be promoted by Lewis acids. researchgate.net The conversion of a 1,2,5-oxadiazole ring to a 1,2,5-thiadiazole (B1195012) by reaction with sulfur monochloride has also been demonstrated, highlighting the potential for interconversion between related five-membered heterocycles. mdpi.com Furthermore, tetrazole derivatives can be rearranged into 1,3,4-oxadiazoles through acylation, a process that involves the extrusion of nitrogen and subsequent cyclization. nih.gov

Methods for Introducing the Hydroxymethyl Group at the C-3 Position

The introduction of a hydroxymethyl group onto the 1,2,5-oxadiazole ring is a critical transformation that opens avenues for further molecular elaboration. This can be achieved through either reductive transformations of carboxyl-containing precursors or direct functionalization strategies.

Reductive Transformations of Carboxyl-Containing Precursors

A common and effective approach to obtaining this compound involves the reduction of various functional groups at the C-3 position of the oxadiazole ring. These precursors are often more readily accessible through established synthetic routes.

The reduction of esters of 1,2,5-oxadiazole-3-carboxylic acid presents a reliable method for the synthesis of this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.

The general reaction involves the treatment of a 1,2,5-oxadiazole-3-carboxylate ester with sodium borohydride in a suitable solvent, typically an alcohol like methanol (B129727) or ethanol (B145695). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Precursor | Reducing Agent | Solvent | Product |

| Methyl 1,2,5-oxadiazole-3-carboxylate | Sodium Borohydride | Methanol | This compound |

| Ethyl 1,2,5-oxadiazole-3-carboxylate | Sodium Borohydride | Ethanol | This compound |

It is important to control the reaction temperature, as excessive heat can lead to over-reduction or decomposition of the oxadiazole ring. While sodium borohydride is effective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may lead to ring cleavage if not carefully controlled. thieme-connect.de

The reduction of 1,2,5-oxadiazole-3-carbonitrile (B11924785) and 1,2,5-oxadiazole-3-carbaldehyde (B2397456) provides alternative pathways to this compound. The synthesis of 1,2,5-oxadiazole-3-carbonitrile can be achieved from the corresponding amidoxime. researchgate.net The subsequent reduction of the nitrile to the primary alcohol can be accomplished using various reducing agents.

Similarly, the aldehyde can be reduced to the corresponding alcohol. For instance, 3-(hydroxymethyl)-1,2,5-oxadiazole 2-oxides can be oxidized to 1,2,5-oxadiazole-3-carbaldehyde 2-oxides, which can then be reduced. thieme-connect.de

| Precursor | Reaction Type | Key Reagents | Intermediate/Product |

| 4-Azido-1,2,5-oxadiazole-3-carbohydroximoyl azide | Decomposition | Heat | 4-Azido-1,2,5-oxadiazole-3-carbonitrile researchgate.net |

| 3-(Hydroxymethyl)-1,2,5-oxadiazole 2-oxides | Oxidation | Manganese(IV) oxide | 1,2,5-Oxadiazole-3-carbaldehyde 2-oxides thieme-connect.de |

| 1,2,5-Oxadiazole-3-carbonitrile | Reduction | e.g., LiAlH₄ | This compound |

| 1,2,5-Oxadiazole-3-carbaldehyde | Reduction | e.g., NaBH₄ | This compound |

Direct Functionalization Strategies

Directly introducing a hydroxymethyl group onto the 1,2,5-oxadiazole ring is a more atom-economical approach, though it can present challenges in terms of regioselectivity and reactivity. One potential strategy involves the direct hydroxymethylation of the 1,2,5-oxadiazole ring. This can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, organocatalytic methods for the direct asymmetric α-hydroxymethylation of aldehydes have been developed, which could potentially be adapted for this purpose. emorychem.scienceorcid.org

Regioselective Synthesis of this compound Precursors

The regioselective synthesis of precursors is paramount to ensure the desired substitution pattern on the final this compound product. The inherent reactivity of the 1,2,5-oxadiazole ring and its substituents dictates the outcome of synthetic transformations.

The synthesis of 3-substituted-1,2,5-oxadiazoles often relies on the cyclization of α-dioximes or the deoxygenation of the corresponding 1,2,5-oxadiazole N-oxides (furoxans). chemicalbook.com The choice of starting materials and reaction conditions is crucial for achieving high regioselectivity. For instance, the Boulton-Katritzky rearrangement of certain 1,2,4-oxadiazole derivatives can lead to the formation of 1,2,5-oxadiazoles. thieme-connect.dechim.it

Furthermore, nucleophilic substitution reactions on 1,2,5-oxadiazoles bearing good leaving groups, such as halides or nitro groups, provide a versatile method for introducing various functionalities in a regioselective manner. thieme-connect.de The development of reagent-based cyclization methods for other oxadiazole isomers, such as 1,3,4-oxadiazoles, also highlights the potential for developing highly regioselective syntheses for 1,2,5-oxadiazole precursors. nih.govacs.org

| Synthetic Approach | Description | Key Features |

| Cyclization of α-Dioximes | Dehydration of glyoxime derivatives to form the 1,2,5-oxadiazole ring. chemicalbook.com | The substituents on the starting dioxime determine the final substitution pattern. |

| Deoxygenation of Furoxans | Reduction of 1,2,5-oxadiazole N-oxides to the corresponding 1,2,5-oxadiazoles. chemicalbook.com | Allows access to substituted 1,2,5-oxadiazoles from readily available furoxans. |

| Boulton-Katritzky Rearrangement | Rearrangement of specific 1,2,4-oxadiazoles to form 1,2,5-oxadiazoles. thieme-connect.dechim.it | Provides a route to specific isomers depending on the starting material. |

| Nucleophilic Substitution | Displacement of leaving groups on the 1,2,5-oxadiazole ring. thieme-connect.de | Enables the introduction of a wide range of functional groups at specific positions. |

Chemical Transformations and Derivatization Strategies of 1,2,5 Oxadiazol 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (1,2,5-Oxadiazol-3-yl)methanol is amenable to a variety of classical transformations, including oxidation, etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The oxidation of the primary alcohol in this compound provides a direct route to 1,2,5-oxadiazole-3-carbaldehyde (B2397456) and 1,2,5-oxadiazole-3-carboxylic acid. These carbonyl derivatives are key intermediates for further modifications, such as the formation of imines, hydrazones, or amides. While specific documented oxidations of this compound are not extensively reported, the transformation can be achieved using a range of modern, selective oxidizing agents. organic-chemistry.org

The choice of reagent determines the oxidation state of the final product. Milder conditions are required to stop the oxidation at the aldehyde stage, whereas stronger oxidants will typically yield the carboxylic acid. Contemporary metal-catalyzed and metal-free methods offer high efficiency and functional group tolerance for such transformations. organic-chemistry.org

| Reagent/System | Target Product | Typical Conditions | Citation |

| MnO₂ | Aldehyde | Acetic Acid | ijper.org |

| CrO₃ / H₅IO₆ | Carboxylic Acid | Wet Acetonitrile (B52724) (MeCN) | organic-chemistry.org |

| Fe(NO₃)₃·9H₂O / TEMPO / MCl | Carboxylic Acid | O₂ or Air, Room Temperature | organic-chemistry.org |

| 1-Hydroxycyclohexyl phenyl ketone | Carboxylic Acid | Metal-free, photochemically induced | organic-chemistry.org |

This table presents established methods for the oxidation of primary alcohols to aldehydes and carboxylic acids that are applicable to this compound.

Etherification and Esterification of the Hydroxymethyl Moiety

The hydroxyl group of this compound can readily undergo etherification and esterification to produce a wide array of derivatives. These reactions are fundamental in organic synthesis for modifying a molecule's polarity, lipophilicity, and steric profile.

Esterification: This is typically achieved by reacting the alcohol with acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.

Etherification: The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

These functionalizations are crucial for probing structure-activity relationships in medicinal chemistry, where the oxadiazole ring often acts as a bioisostere for ester and amide groups. nih.gov

Conversion to Halogenated Derivatives for Further Coupling

Conversion of the hydroxymethyl group to a halomethyl group (-CH₂X, where X = Cl, Br) transforms the side chain into a reactive electrophilic handle suitable for nucleophilic substitution reactions. This is a key strategy for linking the (1,2,5-oxadiazol-3-yl)methyl moiety to other molecules. The conversion is typically accomplished using standard halogenating agents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

Once formed, the resulting 3-(halomethyl)-1,2,5-oxadiazole can react with a variety of nucleophiles. While literature on the 1,2,5-oxadiazole isomer is sparse, studies on the analogous 1,2,4-oxadiazole (B8745197) isomer demonstrate the utility of this approach. For instance, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles are used to synthesize ethers by reacting with phenolic nucleophiles in the presence of a base. asianpubs.org This highlights a common derivatization pathway for creating aryl ether linkages. asianpubs.orgresearchgate.net

| Halomethyl Derivative (Analogue) | Nucleophile | Product Type | Citation |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Substituted Benzophenone | Methoxy-benzophenone Ether | asianpubs.org |

| 3-Chloromethyl-5-pyridyl-1,2,4-oxadiazole | N/A (Synthesis reported) | Chloromethyl Intermediate | researchgate.net |

This table illustrates the synthetic utility of halomethyl oxadiazole analogues as precursors for coupling reactions.

Reactions Involving the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, which dictates its reactivity. mdpi.com This property makes the ring susceptible to nucleophilic attack, particularly if activated by a suitable leaving group. Additionally, the synthesis of 1,2,5-oxadiazoles often proceeds through a 1,2,5-oxadiazole N-oxide (furoxan) intermediate, the deoxygenation of which is a key synthetic step.

Nucleophilic Substitution at the 1,2,5-Oxadiazole Core

The electron-withdrawing nature of the 1,2,5-oxadiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms of the ring. mdpi.comyoutube.com For a reaction to occur, a good leaving group, typically a halogen, must be present at the C4 position. A 4-halo-(1,2,5-oxadiazol-3-yl)methanol derivative would be an ideal substrate for introducing a wide range of substituents.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a temporary, negatively charged Meisenheimer complex. Aromaticity is restored upon the expulsion of the halide ion. youtube.com This reactivity has been demonstrated on related systems, such as the displacement of chloro substituents on furoxans (the N-oxide form) and fused 1,2,5-oxadiazoles by various nucleophiles. rsc.orgmdpi.com

| Nucleophile Type | Example Nucleophile | Expected Product |

| O-Nucleophile | RO⁻ (Alkoxide), ArO⁻ (Phenoxide) | 4-Alkoxy or 4-Aryloxy derivative |

| N-Nucleophile | RNH₂ (Primary Amine), R₂NH (Secondary Amine) | 4-Amino derivative |

| S-Nucleophile | RS⁻ (Thiolate) | 4-Thioether derivative |

This table shows representative nucleophiles for the SNAr reaction at the C4 position of a halo-substituted 1,2,5-oxadiazole ring.

Deoxygenation of Furoxan (1,2,5-Oxadiazole N-oxide) Intermediates

The synthesis of 1,2,5-oxadiazoles frequently involves the corresponding 1,2,5-oxadiazole N-oxide, known as a furoxan, as a direct precursor. chemicalbook.com The final step in such a synthetic sequence is the deoxygenation of the furoxan ring to afford the target furazan (B8792606) (1,2,5-oxadiazole). This transformation is a reductive process that removes the exocyclic N-oxide oxygen atom.

Commonly employed reagents for this deoxygenation are trivalent phosphorus compounds, such as trialkyl phosphites (e.g., triethyl phosphite (B83602), P(OEt)₃) and triphenylphosphine (B44618) (PPh₃). mdpi.comchemicalbook.comosti.gov The reaction with triethyl phosphite can be slow at room temperature but proceeds to completion at elevated temperatures (100-130 °C). osti.gov This deoxygenation is a crucial and widely used method for accessing substituted 1,2,5-oxadiazoles that may be difficult to synthesize directly. chemicalbook.comkobe-u.ac.jp

| Reagent | Typical Conditions | Notes | Citation |

| Trialkyl phosphites (e.g., P(OEt)₃) | No solvent, 100-130 °C | Reaction can be slow at lower temperatures but gives quantitative yields when heated. | chemicalbook.comosti.gov |

| Triphenylphosphine (PPh₃) | Dichloromethane (B109758), Room Temp. | A common and effective method for reducing the furoxan ring. | mdpi.com |

| Zinc (Zn) / Acetic Acid | N/A | Dissolving metals can also be used for the reduction of furoxans. | kobe-u.ac.jp |

This table summarizes common reagents and conditions for the deoxygenation of furoxan intermediates to form 1,2,5-oxadiazoles.

Ring-Opening Reactions and Mechanistic Considerations

The 1,2,5-oxadiazole (furazan) ring is a five-membered aromatic heterocycle characterized by considerable stability. thieme-connect.de However, under specific energetic conditions, the ring can undergo cleavage. The fundamental reactivity of the 1,2,5-oxadiazole system involves thermal or photochemical ring cleavage, which typically requires high energy input. thieme-connect.de In most instances, thermal reactions necessitate temperatures exceeding 200°C. thieme-connect.de

Mechanistically, both thermal and photochemical pathways lead to the cleavage of the O1–N2 and C3–C4 bonds. thieme-connect.de This fragmentation results in the formation of nitrile and nitrile oxide fragments, along with products derived from these reactive intermediates. thieme-connect.de For example, the photolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) in ether yields benzonitrile. Similarly, irradiation of the 3,4-dimethyl analogue produces acetonitrile. In the latter case, the intermediate acetonitrile oxide can be trapped with a suitable dipolarophile like cyclopentene, providing evidence for the proposed fragmentation mechanism.

The stability of the ring is somewhat reduced in monosubstituted derivatives, such as this compound, which can be susceptible to ring-cleavage reactions under alkaline conditions. thieme-connect.de

Beyond thermal and photochemical methods, electrochemical reduction provides another route for ring opening. Polarographic studies in anhydrous dimethylformamide (DMF) show that 1,2,5-oxadiazoles undergo a two-electron reduction as the initial step. This process corresponds to the irreversible cleavage of the N-O bond within the heterocyclic ring.

It is important to distinguish the reactivity of the 1,2,5-oxadiazole (furazan) ring from its N-oxide counterpart, furoxan. The furoxan ring can be opened under milder conditions. For instance, while the furazan ring in pyrimidofurazans remains intact during nucleophilic addition to the pyrimidine (B1678525) ring, the N-oxide version can be opened oxidatively under mild conditions. rsc.org

Table 1: Summary of Ring-Opening Reactions of the 1,2,5-Oxadiazole Ring

| Method | Conditions | Bonds Cleaved | Key Intermediates/Products | Reference |

|---|---|---|---|---|

| Thermal Cleavage | Temperatures > 200°C | O1–N2 and C3–C4 | Nitrile and Nitrile Oxide Fragments | thieme-connect.de |

| Photochemical Cleavage | UV Irradiation (e.g., through Corex/Vycor filters) | O1–N2 and C3–C4 | Nitrile and Nitrile Oxide Fragments | thieme-connect.de |

| Electrochemical Reduction | Dropping mercury cathode in DMF | N–O | Product of two-electron N-O bond scission | |

| Alkaline Cleavage | Basic conditions (e.g., alkali) | Not specified | Ring-opened products | thieme-connect.de |

Advanced Coupling and Conjugation Methods for this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through derivatization of its hydroxymethyl group and functionalization of the heterocyclic ring. Advanced coupling and conjugation methods enable the creation of novel structures with tailored properties for various applications, including medicinal chemistry and materials science. acs.org

Derivatization of the Hydroxymethyl Group

The primary alcohol functionality of this compound is amenable to standard chemical transformations, providing a straightforward handle for conjugation.

Esterification: The reaction of the hydroxymethyl group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields esters. This transformation is fundamental for creating prodrugs or modifying the physicochemical properties of the parent molecule. Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method for this purpose. masterorganicchemistry.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Etherification: The formation of an ether linkage provides another robust conjugation strategy. Methods such as the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to attach a wide range of substituents.

Coupling Reactions on the 1,2,5-Oxadiazole Ring

Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the oxadiazole ring is generally stable under these conditions. semanticscholar.orgmdpi.com These reactions typically require an electrophilic handle, such as a halogen atom, on the oxadiazole ring. Therefore, a precursor like 3-(hydroxymethyl)-4-halo-1,2,5-oxadiazole would be the starting material for these transformations.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C single bond between the oxadiazole ring and an aryl or vinyl group. nih.gov It involves the palladium-catalyzed reaction of a halo-oxadiazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. nih.gov The use of specialized dialkylbiaryl phosphine (B1218219) ligands can enhance catalyst activity, enabling the coupling of even challenging substrates. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the method of choice. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.org This method has been successfully applied to synthesize alkynyl-bridged 1,3,4-oxadiazoles, demonstrating its utility for related heterocyclic systems. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) for Bioconjugation: The electron-withdrawing nature of the furazan ring can activate a halogen substituent towards nucleophilic aromatic substitution. rsc.org This reactivity can be exploited for bioconjugation. For example, a halo-derivative of this compound could be conjugated to cysteine residues in peptides and proteins. rsc.org This strategy is analogous to the well-established use of 4-chloro-7-nitrobenzofurazan (B127121) as a fluorescent tag that reacts chemoselectively with thiols under mild conditions. rsc.org

Table 2: Overview of Advanced Coupling and Conjugation Methods

| Reaction | Functional Group | Typical Reagents | Bond Formed | Application |

|---|---|---|---|---|

| Esterification | -CH₂OH | R-COOH, Acid Catalyst | Ester (C-O) | Prodrug synthesis, property modification |

| Etherification | -CH₂OH | Base, R-X | Ether (C-O) | Stable conjugation of alkyl/aryl groups |

| Suzuki-Miyaura Coupling | C-X on Ring | R-B(OH)₂, Pd Catalyst, Base | C-C (Aryl/Vinyl) | Synthesis of biaryl and vinyl-oxadiazoles |

| Sonogashira Coupling | C-X on Ring | Terminal Alkyne, Pd/Cu Catalysts, Base | C≡C (Alkynyl) | Creation of conjugated systems, materials science |

| SNAr Conjugation | C-X on Ring | R-SH (e.g., Cysteine) | C-S (Thioether) | Bioconjugation, peptide/protein labeling |

1,2,5 Oxadiazol 3 Yl Methanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Architectures

The utility of (1,2,5-Oxadiazol-3-yl)methanol as a foundational molecule stems from the reactivity of its primary alcohol group. This functional group can be readily transformed, allowing for the extension of the molecular structure and the introduction of new functionalities. It serves as a handle to link the 1,2,5-oxadiazole core to other molecular fragments, leading to the creation of larger, more complex heterocyclic systems.

A primary synthetic route involves the oxidation of the methanol (B129727) group to form the corresponding aldehyde. For instance, (2-oxido-4-phenyl-1,2,5-oxadiazol-3-yl)methanol, a related N-oxide derivative, is oxidized using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to yield the aldehyde. This aldehyde is a versatile intermediate that can readily react with hydrazide compounds to form complex hydrazone structures, effectively linking the oxadiazole ring to other aromatic and heterocyclic systems. nih.gov

Furthermore, the hydroxyl group can participate in coupling reactions, such as esterification or etherification, to build sophisticated molecular architectures. Research has shown that substituted analogues like [4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]methanol can be coupled with carboxylic acids to form ester linkages. semanticscholar.org This strategy has been employed to synthesize hybrid molecules where the oxadiazole unit is tethered to other bioactive scaffolds, such as those containing dithiolethione or methanethiosulfonate (B1239399) moieties. semanticscholar.orgunimi.it These reactions highlight the role of the methanol group as a reliable anchor point for molecular elaboration.

Table 1: Synthetic Transformations of this compound and its Derivatives

| Starting Material | Reagent(s) | Product Type | Application | Source(s) |

|---|---|---|---|---|

| (2-Oxido-4-phenyl-1,2,5-oxadiazol-3-yl)methanol | Pyridinium chlorochromate (PCC) | Aldehyde | Intermediate for hydrazone synthesis | nih.gov |

| [4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]methanol | 5-(Methylsulfonylthio)pentanoic acid, Coupling agents | Ester-linked hybrid molecule | Synthesis of complex functional molecules | semanticscholar.org |

Construction of Multi-Ring Systems Incorporating 1,2,5-Oxadiazole

The compact and stable nature of the 1,2,5-oxadiazole ring makes this compound an attractive building block for the assembly of multi-ring systems, including those with applications in medicinal chemistry and materials science. The methanol functionality is key to integrating the oxadiazole core into larger, fused, or bridged heterocyclic structures.

Patent literature provides examples where this compound and its derivatives are employed in multi-step synthetic sequences to produce complex therapeutic agents. google.comgoogle.com For example, (4-methyl-1,2,5-oxadiazol-3-yl)methanol (B1332777) has been used as an intermediate in the synthesis of complex pyridine (B92270) derivatives. google.com Similarly, this compound is listed as a reactant in the preparation of 2,4-dioxo-quinazoline-6-sulfonamide derivatives, which are investigated as enzyme inhibitors. google.com In these syntheses, the methanol group is typically converted to a more reactive species or used as a point of attachment to construct the final multi-ring framework.

The formation of hydrazones from the corresponding aldehyde represents another effective method for constructing multi-ring systems. nih.gov This reaction links the 1,2,5-oxadiazole ring to another aromatic or heteroaromatic ring via a C=N-N-C=O bridge, creating a conjugated system that can have unique electronic and biological properties.

Table 2: Examples of Multi-Ring Systems Derived from this compound Precursors

| Precursor | Resulting Multi-Ring System | Field of Interest | Source(s) |

|---|---|---|---|

| This compound | 2,4-Dioxo-quinazoline derivatives | Medicinal Chemistry (Enzyme Inhibition) | google.com |

| (4-Methyl-1,2,5-oxadiazol-3-yl)methanol | Substituted Pyridine derivatives | Therapeutic Compounds | google.com |

Utilization in the Design of Scaffolds with Tunable Properties

The incorporation of the 1,2,5-oxadiazole moiety into larger molecular scaffolds is a recognized strategy for modulating the physicochemical and biological properties of the final compound. While specific studies focusing on creating "tunable scaffolds" directly from this compound are not extensively detailed, the properties of the oxadiazole ring itself allow it to function as a critical component for fine-tuning molecular characteristics.

The 1,2,5-oxadiazole ring is known for its electron-withdrawing nature, which can significantly influence the electronic environment of the molecule it is part of. This property can enhance metabolic stability, modulate the pKa of nearby functional groups, and influence ligand-receptor binding interactions. By using this compound as a building block, chemists can introduce this heterocycle as a bioisosteric replacement for other groups, such as a phenyl ring, to optimize a molecule's activity and pharmacokinetic profile. semanticscholar.org

For example, in the development of histamine (B1213489) H3-receptor antagonists, the furoxan (1,2,5-oxadiazole-N-oxide) ring, derived from related precursors, was used to replace an oxime substructure. researchgate.net This modification not only constrained the molecule's conformation but also introduced NO-donating properties, thereby tuning the pharmacological profile of the scaffold. The synthesis of such derivatives often involves intermediates bearing a hydroxymethyl group, similar to the title compound, which is essential for linking the heterocyclic core to the rest of the molecular scaffold. researchgate.net Therefore, the use of this compound provides a direct route to scaffolds whose properties are inherently "tuned" by the electronic and steric features of the 1,2,5-oxadiazole ring.

Advanced Methodologies for Sustainable Synthesis of 1,2,5 Oxadiazol 3 Yl Methanol

Green Chemistry Principles Applied to 1,2,5-Oxadiazole Synthesis

Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pub The synthesis of oxadiazoles, including the 1,2,5-isomer, has been a fertile ground for the application of these principles, leading to more sustainable and efficient manufacturing processes.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govat.uanarod.ru By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. nih.govnih.govzenodo.org This technique has been successfully applied to the synthesis of various oxadiazole derivatives, demonstrating its potential for the efficient production of (1,2,5-Oxadiazol-3-yl)methanol.

The primary benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, accelerating the rate of reaction. nih.gov

Higher Yields: The reduction in reaction time and the minimization of side reactions often result in higher yields of the desired product. zenodo.org

Energy Efficiency: By focusing energy only on the reaction mixture, microwave synthesis is generally more energy-efficient than conventional heating methods that heat the entire apparatus. encyclopedia.pub

While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the successful application of this method to other oxadiazole isomers provides a strong precedent. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has seen significant rate enhancements and yield improvements with microwave irradiation compared to conventional methods. nih.govzenodo.org

| Oxadiazole Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles | Conventional (Reflux) | 12 h | Not specified | encyclopedia.pub |

| 2,5-disubstituted-1,3,4-oxadiazoles | Microwave | 25 min | Not specified | encyclopedia.pub |

| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Conventional | Not specified | Lower | nih.gov |

| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Microwave | 4 min | Higher | nih.gov |

| Oxadiazole derivatives (2a-e) | Conventional (Reflux) | 2-3 h | Lower | zenodo.org |

| Oxadiazole derivatives (2a-e) | Microwave | 7-12 min | Good | zenodo.org |

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. encyclopedia.pub The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental persistence. For the synthesis of oxadiazoles, a shift towards more benign solvents, such as water and ethanol (B145695), or even solvent-free conditions, has been observed. nih.govrroij.comtandfonline.com

Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. Ethanol, being a bio-based solvent, is also a sustainable choice. Mixtures of ethanol and water have been successfully employed in the synthesis of 1,2,4-oxadiazoles, providing a greener alternative to traditional organic solvents. nih.gov Solvent-free synthesis, where the reactants are ground together, often with a catalyst, represents an even more environmentally friendly approach by completely eliminating the need for a solvent. tandfonline.com

| Oxadiazole Derivative | Green Solvent/Condition | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-disubstituted 1,2,4-oxadiazole (B8745197) | Ethanol-water (1:3) | Graphene oxide (GO) | High | nih.gov |

| 5-(4-Hydroxyphenyl) methyl-2-phenylamino-1,3,4-oxadiazole | Ethanol | Iodine in potassium iodide | Not specified | rroij.com |

| 2,5-disubstituted 1,3,4-oxadiazoles | Solvent-free (grinding) | Iodine | Good | tandfonline.com |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The use of catalysts in oxadiazole synthesis can reduce the need for stoichiometric reagents, which are often hazardous and generate significant waste.

Recent research has focused on the development of novel catalytic systems for oxadiazole synthesis, including:

Metal-free catalysts: Graphene oxide (GO) has been utilized as a metal-free, heterogeneous catalyst for the synthesis of 1,2,4-oxadiazoles in an aqueous ethanol solution. nih.gov The heterogeneous nature of GO allows for easy separation and recycling, further enhancing its green credentials. nih.gov

Mild and efficient catalysts: Molecular iodine has been shown to be an effective catalyst for the one-step synthesis of 1,3,4-oxadiazoles under solvent-free conditions via a grinding technique. tandfonline.com This method avoids the use of harsh oxidizing agents and organic solvents. tandfonline.com

Other catalysts: Sodium bisulfite has also been employed as a catalyst in the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles in an ethanol-water mixture. wjarr.com

| Oxadiazole Derivative | Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 3,5-disubstituted 1,2,4-oxadiazole | Graphene oxide (GO) | Ethanol-water, reflux | Metal-free, reusable catalyst | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | Iodine | Solvent-free, grinding | Avoids harsh oxidants and organic solvents | tandfonline.com |

| 2,5-disubstituted 1,3,4-oxadiazole analogues | Sodium bisulfite | Ethanol-water, microwave | Green chemistry protocol | wjarr.com |

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. sci-hub.seresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The key benefits of continuous flow chemistry for the synthesis of this compound include:

Scalability: Flow processes can be readily scaled up by running the system for longer periods or by using larger reactors, without the need for significant process redevelopment. beilstein-journals.org

Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of accidents.

| Oxadiazole Derivative | Flow System Details | Throughput/Yield | Key Features | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles | Three-reactor, multistep system with microextraction | ~0.5 g/h, good to excellent yields | Integrated reaction and purification | beilstein-journals.org |

| 2,5-disubstituted-1,3,4-oxadiazoles | High temperature and pressure flow conditions | 76-95% yield | Huisgen reaction in flow | sci-hub.se |

| Spiro-naphthalene-1,2'- nih.govnih.govnih.govoxadiazol-4-ones | Flow reactor for cycloaddition | Moderate to good yields | Cleaner product compared to batch | beilstein-archives.org |

Electrochemical Synthesis as an Environmentally Benign Approach

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity, a clean reagent, to drive chemical reactions. This approach can often be carried out at ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh chemical oxidants or reductants.

An environmentally friendly electrochemical method has been developed for the synthesis of 1,3,4-oxadiazole derivatives. mdpi.com The process involves the intramolecular cyclization of a hydrazone precursor at a platinum electrode in an undivided cell, achieving a high yield under room temperature conditions. mdpi.com Computational studies have suggested that the oxadiazole ring formation occurs spontaneously in this electrochemical process. mdpi.com

The potential advantages of applying electrochemical synthesis to this compound include:

Reduced Waste: Eliminates the need for chemical redox reagents, thereby minimizing the generation of byproducts.

Mild Conditions: Reactions are typically performed at or near room temperature and atmospheric pressure.

High Selectivity: The precise control over the electrode potential can lead to high selectivity for the desired product.

The electrochemical behavior of catechols containing a 1,3,4-oxadiazole-2-thione ring has also been investigated, indicating the influence of the heterocyclic ring on the electrochemical properties of the molecule. beilstein-journals.org While direct electrochemical synthesis of this compound is yet to be widely reported, the successful synthesis of related oxadiazole structures using this technique highlights its significant potential as a sustainable and efficient method.

Computational and Theoretical Investigations of 1,2,5 Oxadiazol 3 Yl Methanol

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its reactivity and physical properties. For (1,2,5-Oxadiazol-3-yl)methanol, computational studies focus on the distribution of electrons within the molecule and the energies of its frontier molecular orbitals. The 1,2,5-oxadiazole ring is known to be an electron-deficient system, which significantly influences the properties of its substituents.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT calculations on 1,2,5-oxadiazole derivatives have provided detailed information on their geometric parameters, charge distributions, and molecular orbitals. maxapress.com

For the parent 1,2,5-oxadiazole, DFT studies have elucidated the bond lengths, bond angles, and net charge distribution. These calculations show the planarity of the ring and the distribution of electron density. The introduction of a hydroxymethyl group at the 3-position is expected to modulate these properties. The electron-withdrawing nature of the oxadiazole ring will influence the electronic environment of the hydroxymethyl group, affecting its acidity and reactivity.

Table 1: Calculated Electronic Properties of 1,2,5-Oxadiazole Derivatives

| Property | Value |

| Dipole Moment (D) | 3.38 chemicalbook.com |

| Ionization Energy (eV) | 11.79 chemicalbook.com |

Note: Data for the parent 1,2,5-oxadiazole. The presence of a hydroxymethyl group would alter these values.

DFT calculations are also employed to determine global reactivity descriptors such as chemical hardness, softness, and electronegativity. These descriptors help in predicting the reactivity of the molecule towards electrophiles and nucleophiles.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecular properties. maxapress.com For 1,2,5-oxadiazole systems, ab initio methods have been used to calculate heats of formation, electron affinities, and to map the molecular electrostatic potential (MESP). maxapress.com

The MESP is particularly useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the MESP would likely show a region of negative potential around the oxygen atoms of the oxadiazole ring and the hydroxyl group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the hydroxymethyl group.

Reaction Mechanism Elucidation for 1,2,5-Oxadiazole Formation and Functionalization

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. The synthesis of 1,2,5-oxadiazoles, or furazans, can be achieved through various synthetic routes, with the most common being the dehydration of α-dioximes. Theoretical calculations can model the transition states and intermediates of these reactions, providing a deeper understanding of the reaction pathways.

The formation of the 1,2,5-oxadiazole ring from a dioxime is believed to proceed through a cyclization and dehydration mechanism. Computational modeling can help to determine the activation energies for different proposed pathways and identify the most energetically favorable route.

Functionalization of the 1,2,5-oxadiazole ring, such as the introduction of a hydroxymethyl group, can also be studied computationally. For instance, the mechanism of converting a 3-carboxy-1,2,5-oxadiazole to this compound via reduction can be investigated to understand the energetics and feasibility of the reaction.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical for its biological activity. Conformational analysis of this compound involves identifying the stable arrangements of the hydroxymethyl group relative to the oxadiazole ring.

The rotation around the C-C single bond connecting the hydroxymethyl group to the ring is a key conformational degree of freedom. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers between them. The conformational preferences will be governed by a combination of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl hydrogen and a nitrogen or oxygen atom of the ring.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment and how its conformation fluctuates. This information is crucial for understanding its solubility, stability, and interactions with biological macromolecules.

Structure-Property Relationship Analysis and Prediction

Understanding the relationship between a molecule's structure and its properties is a cornerstone of rational drug design. Computational methods play a key role in establishing and predicting these relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. maxapress.com For 1,2,5-oxadiazole derivatives, QSAR studies have been performed to understand the structural requirements for various biological activities. maxapress.comnih.gov

In a QSAR study, molecular descriptors, which are numerical representations of a molecule's properties, are calculated and correlated with experimental activity data using statistical methods. For this compound, relevant descriptors would include those related to its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges).

Table 2: Key Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic nature of the molecule and its ability to participate in electrostatic and orbital interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which influences its fit into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets of proteins. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of the atoms in the molecule. |

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are pivotal in computational drug discovery, offering insights into the binding modes and affinities of ligands with macromolecular targets. For derivatives of the 1,2,5-oxadiazole (also known as furazan) scaffold, these studies have elucidated potential therapeutic applications by identifying key interactions within the binding sites of various proteins.

A notable study investigated the interactions of a complex derivative, 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide, with several protein targets implicated in COVID-19. The research utilized molecular docking to predict the binding affinity of this compound, revealing its potential as an inhibitor. The study reported strong binding energies against multiple targets, suggesting a high affinity. For instance, the compound demonstrated a significant binding energy of -8.1949 kcal/mol with human coronavirus papain-like proteases (PDB: 4OW0) and -7.7925 kcal/mol with the main protease of SARS-CoV-2, Mpro (PDB: 6LU7).

Further docking analyses showed considerable binding scores with other viral and human proteins, including the SARS-CoV main peptidase (PDB: 2GTB) and human ACE2 (PDB: 1O86). These computational findings highlight the potential for molecules containing the 1,2,5-oxadiazole moiety to form stable complexes with biological targets, guided by a network of noncovalent interactions. Such interactions are crucial for the ligand's ability to anchor within the protein's active site and exert a biological effect.

Table 1: Molecular Docking Scores of a 1,2,5-Oxadiazole Derivative Against COVID-19 Related Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Human Coronavirus Papain-like Protease | 4OW0 | -8.1949 |

| COVID-19 Main Protease (Mpro) | 6LU7 | -7.7925 |

| Human ACE2 | 1O86 | -7.5757 |

| SARS-CoV Main Peptidase | 2GTB | -7.2510 |

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Noncovalent Interactions)

Studies on various substituted 1,2,5-oxadiazole compounds reveal a rich network of interactions. For instance, the crystal structure analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one showed that the most significant contributions to the crystal packing arise from contacts involving fluorine, oxygen, and nitrogen atoms. iucr.org The Hirshfeld surface analysis quantified the most important intermolecular interactions as F⋯H/H⋯F (12.8%), O⋯H/H⋯O (11.9%), and N⋯H/H⋯N (10.7%). iucr.org These interactions, primarily hydrogen bonds, are complemented by other contacts such as C—O⋯π and C—Br⋯π, which link molecules into a robust three-dimensional network. iucr.org

In addition to strong hydrogen bonds, weaker interactions also play a crucial role. The inspection of crystal structures of various oxadiazole derivatives frequently identifies π-π stacking interactions involving the oxadiazole ring and adjacent aromatic systems. nih.gov These can occur between oxadiazole and pyridine (B92270) rings or between two oxadiazole rings. nih.gov The presence and nature of these interactions have been confirmed through theoretical DFT calculations and Noncovalent Interaction (NCI) analysis, which helps visualize the regions of weak interactions within the crystal. nih.gov

The relative contributions of different contacts can be summarized using 2D fingerprint plots derived from the Hirshfeld surface. These plots provide a concise summary of the intermolecular interactions within the crystal. For example, in one 1,2,5-oxadiazole derivative, the breakdown of contacts was found to be dominated by H⋯H, H⋯C/C⋯H, and H⋯N/N⋯H interactions, highlighting the prevalence of van der Waals forces and hydrogen bonding in defining the molecular packing.

Future Perspectives and Emerging Research Avenues

Innovations in Stereo- and Enantioselective Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While the direct enantioselective synthesis of (1,2,5-Oxadiazol-3-yl)methanol is not yet a widely explored area, the broader field of oxadiazole chemistry provides a fertile ground for future innovations.

Current research has demonstrated the successful stereoselective synthesis of various chiral oxadiazole derivatives, primarily focusing on the 1,2,4- and 1,3,4-isomers. semanticscholar.orgresearchgate.nettandfonline.comnih.govnih.gov For instance, stereoselective synthesis of monoterpene-based 1,2,4-oxadiazoles has been achieved from α,β-unsaturated carboxylic acids. nih.govnih.gov This involves a two-step process where O-acylamidoxime intermediates undergo cyclization, followed by stereoselective dihydroxylation. nih.govnih.gov Such established protocols for creating chiral centers in proximity to an oxadiazole ring could be adapted for the 1,2,5-oxadiazole series.

Future research will likely focus on developing catalytic asymmetric methods to introduce chirality directly in relation to the this compound core. This could involve the asymmetric reduction of a corresponding ketone or the enantioselective opening of a prochiral epoxide. The desymmetrization of prochiral molecules represents another powerful strategy that has been successfully applied in related heterocyclic systems and holds promise for generating enantiomerically enriched this compound derivatives. beilstein-journals.org The development of such synthetic routes is crucial for evaluating the stereospecific interactions of these compounds in biological systems and for creating advanced chiral materials.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. openmedicinalchemistryjournal.comacs.orgrsc.orgbeilstein-journals.orgrjptonline.orgnih.gov These computational tools are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. beilstein-journals.orgnih.govacs.org

For the synthesis of this compound and its derivatives, AI and ML can be employed in several ways:

Reaction Prediction: ML models can be trained on large datasets of known chemical reactions to predict the most effective reagents, catalysts, and conditions for synthesizing or functionalizing the this compound scaffold. beilstein-journals.orgrjptonline.orgnih.gov

Yield Optimization: By analyzing the complex interplay of various reaction parameters, machine learning algorithms can guide chemists in fine-tuning conditions to maximize the yield and purity of the target compound. nih.gov

De Novo Design: Generative models can propose novel derivatives of this compound with specific predicted properties, such as enhanced biological activity or improved material characteristics. acs.org

Recent studies have already demonstrated the use of ML to screen for oxadiazole derivatives with specific biological activities and to predict the thermal stability of nitrogen-rich energetic materials containing oxadiazole rings. acs.orgrsc.org As these computational methods become more sophisticated and accessible, their application in the design and synthesis of this compound-based compounds is expected to accelerate the discovery of new and valuable molecules.

Exploring New Functionalization Strategies for this compound

The versatility of this compound as a synthetic intermediate is directly linked to the range of chemical transformations that can be performed on its core structure. While the hydroxyl group offers a primary site for modification, exploring new functionalization strategies for both the alcohol moiety and the oxadiazole ring is a key area of ongoing research.

The 1,2,5-oxadiazole ring itself can be a platform for further derivatization, although it is generally considered an underprivileged moiety in terms of research focus compared to its isomers. nih.gov However, methods such as cycloaddition, dimerization, cyclodehydration, condensation, thermolysis, nitration, and oxidation have been reported for the synthesis and modification of 1,2,5-oxadiazoles. nih.gov

Future research is likely to focus on the development of one-pot synthesis and functionalization strategies. Such methods, which have been successfully developed for other oxadiazole isomers, streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse compound libraries. organic-chemistry.orgacs.orgnih.gov For example, a one-pot, two-stage protocol for the synthesis and arylation of 1,3,4-oxadiazoles has been reported, demonstrating the potential for similar strategies to be applied to the 1,2,5-oxadiazole system. organic-chemistry.orgacs.orgnih.gov

The table below summarizes some potential functionalization reactions for this compound, drawing inspiration from known oxadiazole chemistry.

| Functionalization Target | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| Hydroxyl Group | Esterification | Acyl chlorides, Carboxylic acids with coupling agents | Ester |

| Hydroxyl Group | Etherification | Alkyl halides with base | Ether |

| Hydroxyl Group | Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde |

| Hydroxyl Group | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitrate (B79036) Ester |

| Oxadiazole Ring | C-H Activation/Functionalization | Transition metal catalysts with coupling partners | Arylated/Alkylated Oxadiazole |

| Oxadiazole Ring | Nucleophilic Substitution | Nucleophiles (on activated derivatives) | Substituted Oxadiazole |

This table presents hypothetical functionalization pathways based on general organic chemistry principles and published research on related oxadiazole compounds.

Development of Advanced Materials utilizing this compound as a Monomer/Building Block

The 1,2,5-oxadiazole (furazan) ring is a well-known explosophore, and its incorporation into molecules often leads to high-energy-density materials (HEDMs). acs.orgresearchgate.netfrontiersin.org The this compound scaffold, containing both the energetic furazan (B8792606) ring and a reactive hydroxyl group, is a promising building block for the synthesis of advanced energetic materials, particularly energetic polymers and plasticizers. dtic.milrsc.org

The hydroxyl group of this compound can be readily converted into other energetic functionalities, such as nitrate esters (-ONO₂), or used as a handle to polymerize the molecule. frontiersin.org For example, nitrofurazanyl ethers have been synthesized and investigated as potential energetic plasticizers, demonstrating good thermal properties and low mechanical sensitivity. researchgate.netrsc.org

Future work in this area will likely involve the synthesis and characterization of new polymers where this compound or its derivatives serve as the monomeric unit. These energetic polymers could find applications in advanced propellant and explosive formulations. Researchers are also designing complex molecules where multiple oxadiazole rings are linked together to create materials with exceptionally high thermal stability and performance. acs.orgosti.govosti.gov The strategic combination of 1,2,5-oxadiazole and 1,2,4-oxadiazole (B8745197) rings has been shown to produce energetic materials with a favorable balance of energy and sensitivity. frontiersin.org

The table below outlines some properties of advanced materials derived from or related to the 1,2,5-oxadiazole structure.

| Compound/Material Class | Key Structural Feature | Noteworthy Properties | Potential Application |

| Polynitrophenyl-1,2,5-oxadiazoles | Combination of polynitrophenyl and 1,2,5-oxadiazole rings | High thermal stability (up to 300 °C), good densities, low mechanical sensitivity. acs.org | Heat-resistant energetic materials. acs.org |

| Nitrofurazanyl Ethers | 1,2,5-Oxadiazole ring with ether linkages | Low glass transition temperatures, good thermal stability, low mechanical sensitivity. researchgate.netrsc.org | Energetic plasticizers. researchgate.netrsc.org |

| Oxadiazole-based Copolymers | Polymer backbone containing oxadiazole units | Tunable mechanical and energetic properties. | Energetic binders, structural components. dtic.mil |

| Multi-oxadiazole Systems (e.g., LLM-210) | Multiple interconnected oxadiazole rings | High density, high thermal decomposition temperature, low sensitivity. osti.govosti.gov | Melt-castable explosives. osti.govosti.gov |

This table summarizes findings from published research on advanced materials containing the 1,2,5-oxadiazole moiety.

Q & A

Q. What advanced analytical techniques characterize decomposition pathways of this compound under thermal stress?

- Methodology : Thermogravimetry coupled with gas chromatography-mass spectrometry (TG-GC/MS) identifies volatile degradation products (e.g., CO, NOₓ). For non-volatile residues, high-resolution MS (HRMS) and solid-state NMR detect intermediates like oxazole or nitrile byproducts . Kinetic studies (Kissinger method) calculate activation energies (Eₐ) to model shelf-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.